molecular formula C10H9BrF3NO2S B13722689 2-Bromo-N-cyclopropyl-5-(trifluoromethyl)benzenesulfonamide

2-Bromo-N-cyclopropyl-5-(trifluoromethyl)benzenesulfonamide

Katalognummer: B13722689
Molekulargewicht: 344.15 g/mol
InChI-Schlüssel: RVIWUYJBWBSRHH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-N-cyclopropyl-5-(trifluoromethyl)benzenesulfonamide is a chemical compound with the molecular formula C10H9BrF3NO2S It is characterized by the presence of a bromine atom, a cyclopropyl group, and a trifluoromethyl group attached to a benzenesulfonamide structure

Vorbereitungsmethoden

The synthesis of 2-Bromo-N-cyclopropyl-5-(trifluoromethyl)benzenesulfonamide typically involves multiple steps. One common method includes the bromination of a suitable precursor, followed by the introduction of the cyclopropyl and trifluoromethyl groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

2-Bromo-N-cyclopropyl-5-(trifluoromethyl)benzenesulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions under specific conditions, leading to the formation of different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, boron reagents, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-Bromo-N-cyclopropyl-5-(trifluoromethyl)benzenesulfonamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-Bromo-N-cyclopropyl-5-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or proteins, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

2-Bromo-N-cyclopropyl-5-(trifluoromethyl)benzenesulfonamide can be compared with other similar compounds, such as:

    2-Bromo-5-(trifluoromethyl)benzenesulfonamide: Lacks the cyclopropyl group but shares other structural features.

    2-Bromo-5-(trifluoromethyl)benzaldehyde: Contains an aldehyde group instead of the sulfonamide group.

    2-(Trifluoromethyl)benzenesulfonamide: Lacks the bromine and cyclopropyl groups.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C10H9BrF3NO2S

Molekulargewicht

344.15 g/mol

IUPAC-Name

2-bromo-N-cyclopropyl-5-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C10H9BrF3NO2S/c11-8-4-1-6(10(12,13)14)5-9(8)18(16,17)15-7-2-3-7/h1,4-5,7,15H,2-3H2

InChI-Schlüssel

RVIWUYJBWBSRHH-UHFFFAOYSA-N

Kanonische SMILES

C1CC1NS(=O)(=O)C2=C(C=CC(=C2)C(F)(F)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.